molecular formula C19H30O9S B14013656 Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate

Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No.: B14013656
M. Wt: 434.5 g/mol
InChI Key: XYFIGPZOVJIZEY-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate is a complex organic compound that features a sulfonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate typically involves a multi-step process. One common method includes the tosylation of a precursor molecule using tosyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate ester group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium hydroxide under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate involves its interaction with molecular targets through its sulfonate ester group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The pathways involved may include enzymatic reactions or chemical modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and properties

Properties

Molecular Formula

C19H30O9S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C19H30O9S/c1-17-3-5-18(6-4-17)29(21,22)28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-19(20)23-2/h3-6H,7-16H2,1-2H3

InChI Key

XYFIGPZOVJIZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC

Origin of Product

United States

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